molecular formula C18H19NO2 B5925251 N-(4'-ethoxybiphenyl-2-yl)cyclopropanecarboxamide

N-(4'-ethoxybiphenyl-2-yl)cyclopropanecarboxamide

Cat. No.: B5925251
M. Wt: 281.3 g/mol
InChI Key: DFCYIGCZWDGWTK-UHFFFAOYSA-N
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Description

N-(4’-ethoxybiphenyl-2-yl)cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of cyclopropane carboxamides This compound is characterized by the presence of a cyclopropane ring attached to a biphenyl structure with an ethoxy group at the 4’ position

Properties

IUPAC Name

N-[2-(4-ethoxyphenyl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-2-21-15-11-9-13(10-12-15)16-5-3-4-6-17(16)19-18(20)14-7-8-14/h3-6,9-12,14H,2,7-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCYIGCZWDGWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4’-ethoxybiphenyl-2-yl)cyclopropanecarboxamide typically involves the following steps:

    Formation of the Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between 4-bromo-1-ethoxybenzene and phenylboronic acid in the presence of a palladium catalyst.

    Introduction of the Cyclopropane Ring: The cyclopropane ring can be introduced via a cyclopropanation reaction using diazo compounds and transition metal catalysts.

    Formation of the Carboxamide Group: The final step involves the reaction of the cyclopropane carboxylic acid derivative with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of N-(4’-ethoxybiphenyl-2-yl)cyclopropanecarboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4’-ethoxybiphenyl-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

N-(4’-ethoxybiphenyl-2-yl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4’-ethoxybiphenyl-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The cyclopropane ring and biphenyl structure allow it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4’-methoxybiphenyl-2-yl)cyclopropanecarboxamide
  • N-(4’-fluorobiphenyl-2-yl)cyclopropanecarboxamide
  • N-(4’-chlorobiphenyl-2-yl)cyclopropanecarboxamide

Uniqueness

N-(4’-ethoxybiphenyl-2-yl)cyclopropanecarboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity

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